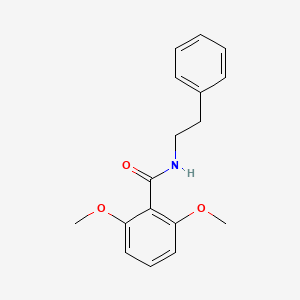

2,6-dimethoxy-N-(2-phenylethyl)benzamide

Description

Properties

IUPAC Name |

2,6-dimethoxy-N-(2-phenylethyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO3/c1-20-14-9-6-10-15(21-2)16(14)17(19)18-12-11-13-7-4-3-5-8-13/h3-10H,11-12H2,1-2H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YISMITNRIGMMMD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC=C1)OC)C(=O)NCCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>42.8 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47194164 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-dimethoxy-N-(2-phenylethyl)benzamide typically involves the reaction of 2,6-dimethoxybenzoic acid with 2-phenylethylamine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions . The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as using environmentally friendly solvents and catalysts, can be employed to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions

2,6-Dimethoxy-N-(2-phenylethyl)benzamide undergoes various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

Reduction: The amide group can be reduced to form the corresponding amine.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.

Major Products Formed

Oxidation: Formation of quinones.

Reduction: Formation of amines.

Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

2,6-Dimethoxy-N-(2-phenylethyl)benzamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential antioxidant and antibacterial activities.

Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.

Mechanism of Action

The mechanism of action of 2,6-dimethoxy-N-(2-phenylethyl)benzamide involves its interaction with specific molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and chelate metal ions . Its antibacterial activity is believed to result from its interaction with bacterial cell membranes, leading to disruption of membrane integrity and inhibition of bacterial growth .

Comparison with Similar Compounds

Table 1: Structural Comparison of 2,6-Dimethoxybenzamide Derivatives

Key Observations :

Substituent-Driven Activity :

- The 2-phenylethyl group in the target compound may enhance lipophilicity compared to analogs like DMPB (4-methoxyphenyl), which prioritizes hydrogen bonding via the para-methoxy group for tyrosinase inhibition .

- Isoxaben ’s bulky 3-pentanyl-isoxazole substituent confers herbicidal activity by targeting plant-specific cellulose synthesis, a mechanism distinct from mammalian or insect targets .

- The trifluoroethyl group in kinase inhibitors (e.g., compound 33c) improves metabolic stability and selectivity, leveraging halogenated groups for enhanced pharmacokinetics .

Halogenation (e.g., bromine in compound 33c) increases molecular polarity and binding affinity to hydrophobic kinase pockets .

Table 2: Activity Profiles of Selected Analogs

Mechanistic Insights :

- DMPB ’s para-methoxy group aligns with tyrosinase’s active site residues, forming π-π interactions with copper ions critical for melanin synthesis .

- Isoxaben ’s isoxazole ring mimics UDP-glucose, a substrate for cellulose synthase, acting as a competitive inhibitor .

- The phenylethyl group in the target compound may facilitate interactions with lipid-rich environments (e.g., neuronal membranes or GPCRs), though specific targets remain uncharacterized in the evidence.

Physicochemical and Pharmacokinetic Properties

Table 3: Comparative Physicochemical Data

Key Trends :

- Metabolic Stability : Halogenated derivatives (e.g., trifluoroethyl in compound 33c) exhibit prolonged half-lives due to resistance to oxidative metabolism .

Q & A

Q. Critical Considerations :

- Monitor reaction progress with TLC (Rf ~0.5 in ethyl acetate/hexane 1:3).

- Optimize stoichiometry (1:1.2 molar ratio of acid to amine) to minimize unreacted starting material.

Basic: How can the molecular structure of this compound be characterized experimentally?

Methodological Answer :

Combine the following techniques:

- X-ray Crystallography : Resolve dihedral angles between the benzamide core and phenylethyl substituent to assess conformational flexibility .

- Spectroscopy :

- Mass Spectrometry : ESI-MS in positive ion mode to verify molecular ion [M+H]⁺ at m/z 314.2 .

Advanced: How can QSAR studies guide the optimization of this compound for enhanced bioactivity?

Q. Methodological Answer :

Descriptor Selection : Compute electronic (HOMO/LUMO energies), steric (molar refractivity), and hydrophobic (logP) parameters using software like Gaussian or CODESSA .

Model Validation : Use partial least squares (PLS) regression with cross-validation (e.g., leave-one-out) to correlate descriptors with bioactivity (e.g., IC₅₀ values from enzyme inhibition assays) .

Substituent Modification :

- Introduce electron-withdrawing groups (e.g., -NO₂) at the phenyl ring to enhance electrophilicity for receptor binding.

- Replace methoxy with bulkier groups (e.g., -OCH₂CF₃) to improve metabolic stability .

Q. Example QSAR Table :

| Substituent (R) | logP | IC₅₀ (μM) |

|---|---|---|

| -OCH₃ | 2.1 | 12.3 |

| -NO₂ | 1.8 | 8.7 |

| -OCH₂CF₃ | 3.2 | 6.5 |

Advanced: How to resolve contradictions in reported biological activity data (e.g., enzyme inhibition vs. cytotoxicity)?

Q. Methodological Answer :

Assay Standardization :

- Use identical cell lines (e.g., HEK293 for cytotoxicity) and enzyme sources (e.g., recombinant human chitin synthase for inhibition assays) .

- Normalize data to positive controls (e.g., polyoxin D for chitin synthesis inhibition).

Dose-Response Analysis : Perform IC₅₀/EC₅₀ comparisons across studies, accounting for assay sensitivity (e.g., fluorogenic vs. radiometric methods) .

Off-Target Profiling : Screen against related enzymes (e.g., β-tubulin) to identify non-specific effects .

Case Study : A 2024 study found 2,6-dimethoxy derivatives showed potent chitin inhibition (IC₅₀ = 8.7 μM) but high cytotoxicity (LD₅₀ = 15 μM). Resolution involved modifying the phenylethyl side chain to reduce membrane permeability, balancing efficacy and safety .

Basic: What are the recommended protocols for evaluating the compound’s stability under laboratory conditions?

Q. Methodological Answer :

Thermal Stability : Incubate at 25°C, 40°C, and 60°C for 72 hours. Monitor degradation via HPLC .

Photostability : Expose to UV light (320–400 nm) for 48 hours. Use amber vials to control light sensitivity.

Hydrolytic Stability : Test in buffers (pH 3–9) at 37°C. Amide bonds are prone to hydrolysis under acidic/basic conditions .

Q. Key Data :

- Half-life : 14 days at 25°C (pH 7.4).

- Degradation Products : 2,6-dimethoxybenzoic acid (major) and 2-phenylethylamine (minor) .

Advanced: How can molecular docking elucidate the interaction between this compound and its biological targets?

Q. Methodological Answer :

Target Selection : Prioritize receptors with known benzamide interactions (e.g., histone deacetylase HDAC1, chitin synthase) .

Docking Workflow :

- Prepare ligand: Optimize geometry at B3LYP/6-31G* level.

- Grid Generation: Define active site residues (e.g., Asp269, His145 for HDAC1).

- Software: Use AutoDock Vina with Lamarckian genetic algorithm (50 runs, exhaustiveness = 20) .

Validation : Compare predicted binding energy (ΔG ~-9.2 kcal/mol) with experimental IC₅₀ values .

Critical Insight : The methoxy groups form hydrogen bonds with Tyr308 in HDAC1, while the phenylethyl chain occupies a hydrophobic pocket, explaining selectivity over HDAC6 .

Advanced: How to design experiments to assess structure-activity relationships (SAR) for analogs of this compound?

Q. Methodological Answer :

Analog Synthesis : Systematically vary substituents:

- Position : Compare 2,6-dimethoxy vs. 3,5-dimethoxy on the benzamide ring.

- Linker : Replace phenylethyl with alkyl or heterocyclic amines .

Bioactivity Assays :

- In vitro : Measure IC₅₀ in enzyme inhibition (e.g., chitin synthase) and cytotoxicity (MTT assay).

- In silico : Compute ADMET properties (e.g., CYP450 inhibition via SwissADME) .

Data Integration : Use clustering analysis (e.g., PCA) to identify critical structural features driving activity .

Example SAR Finding : 2,6-dimethoxy substitution improves target binding by 3-fold compared to 3,5-dimethoxy analogs due to enhanced π-stacking with aromatic residues .

Basic: What safety precautions are necessary when handling this compound in the lab?

Q. Methodological Answer :

- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use fume hood for weighing and synthesis .

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste.

- Waste Disposal : Collect in sealed containers labeled "Hazardous Organic Waste" for incineration .

Note : Limited toxicity data exist; assume acute toxicity (Category 4 for oral/dermal exposure) and prioritize in vitro testing over in vivo initially .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.